molecular formula C13H15N5O4S3 B4212693 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4212693
M. Wt: 401.5 g/mol
InChI Key: NVWJGGNOWDTJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with an acetylamino group at position 5, linked via a sulfanyl (-S-) bridge to a propanamide chain. The terminal phenyl ring is functionalized with an aminosulfonyl (-SO₂NH₂) group at the para position. While direct evidence of its biological target is unavailable in the provided sources, analogs with similar 1,3,4-thiadiazole scaffolds (e.g., Q9V in ) target glutaminase isoforms, hinting at a possible shared mechanism .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S3/c1-7(23-13-18-17-12(24-13)15-8(2)19)11(20)16-9-3-5-10(6-4-9)25(14,21)22/h3-7H,1-2H3,(H,16,20)(H2,14,21,22)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWJGGNOWDTJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Formation of the Sulfanyl Linkage

The sulfanyl (-S-) bridge connects the thiadiazole to the propanamide chain. Key methods include:

  • Nucleophilic Substitution : A thiolate anion (from the thiadiazole) displaces a halogen (e.g., bromine) on a bromopropanamide intermediate .

  • Oxidative Coupling : Thiols react with disulfides or activated alkenes under oxidizing conditions .

Example Reaction :

Thiadiazole-SH+Br-CH2CO-NH-ArThiadiazole-S-CH2CO-NH-Ar+HBr\text{Thiadiazole-SH} + \text{Br-CH}_2\text{CO-NH-Ar} \rightarrow \text{Thiadiazole-S-CH}_2\text{CO-NH-Ar} + \text{HBr}

Conditions :

  • Base: Triethylamine (TEA) or NaHCO₃ .

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

Functionalization of the Propanamide-Sulfonamide Moiety

The 4-(aminosulfonyl)phenyl group is introduced via sulfonylation:

  • Step 1 : Sulfonation of aniline derivatives with chlorosulfonic acid to form sulfonyl chlorides .

  • Step 2 : Reaction with ammonia to yield the sulfonamide .

Reaction Pathway :

  • Ar-NH2+ClSO3HAr-SO2Cl\text{Ar-NH}_2 + \text{ClSO}_3\text{H} \rightarrow \text{Ar-SO}_2\text{Cl}

  • Ar-SO2Cl+NH3Ar-SO2NH2\text{Ar-SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{Ar-SO}_2\text{NH}_2

Key Data :

  • Sulfonation typically occurs at 0–5°C to minimize side reactions .

  • Sulfonamide formation achieves >90% purity after crystallization .

Coupling Reactions and Stability

The final assembly involves amide bond formation between the propanamide and sulfonamide-phenyl groups:

  • Activation : Carboxylic acid activation via EDCl/HOBt or thionyl chloride (SOCl₂) .

  • Coupling : Reaction with the amine group of the sulfonamide under inert conditions .

Stability Notes :

  • The sulfonamide group hydrolyzes under strong acidic/basic conditions, requiring neutral pH during synthesis .

  • Thioether linkages are stable to oxidation but susceptible to radical cleavage .

Derivatization and Biological Activity

Analogous compounds demonstrate pharmacological relevance:

  • Thiadiazole-sulfonamide hybrids inhibit carbonic anhydrase isoforms (e.g., hCA-II) with IC₅₀ values <1 μM .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups on the phenyl ring enhance enzyme inhibition .

    • Longer alkyl chains in the propanamide improve membrane permeability .

Key Challenges and Optimization

  • Regioselectivity : Competing reactions during thiadiazole synthesis may yield isomeric byproducts .

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Scientific Research Applications

Structural Overview

The compound can be represented by the following molecular formula:

  • Molecular Formula: C13H16N4O2S2
  • Molecular Weight: 336.43 g/mol

Key Functional Groups

  • Thiadiazole Ring: Known for its biological activity, particularly in antimicrobial and antifungal properties.
  • Acetylamino Group: Enhances solubility and bioavailability.
  • Aminosulfonyl Group: Imparts additional pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AS. aureus12 µg/mL
Thiadiazole Derivative BE. coli8 µg/mL

Anticancer Properties

The potential anticancer effects of this compound have also been investigated.

  • Case Study: Research conducted at a leading university explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells .
Cell LineIC50 (µM)
MCF-715
HeLa10

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways.

  • Case Study: A recent publication highlighted its role as an inhibitor of carbonic anhydrase, an enzyme linked to tumor growth and metastasis .
EnzymeInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive5

Drug Development

The unique structural characteristics of this compound make it a candidate for further drug development.

  • Research Insight: The combination of the thiadiazole ring with sulfonamide groups has been noted to enhance the pharmacokinetic properties of drugs, making them more effective against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia . This inhibition disrupts the survival of certain bacteria, making it a potential therapeutic agent.

Comparison with Similar Compounds

(a) N-[5-(4-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]OXY}PIPERIDIN-1-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE (Q9V)

  • Key Differences : Replaces the sulfanyl bridge with an oxy (-O-) linker and incorporates a piperidine ring.
  • This compound targets mitochondrial glutaminase, critical in cancer metabolism .

(b) 2-[[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE (CAS 577698-26-1)

  • Key Differences: Utilizes a 1,2,4-triazole ring instead of 1,3,4-thiadiazole, with allyl and thienyl substituents. The dimethylamino (-N(CH₃)₂) group enhances lipophilicity.
  • Implications: Triazoles often exhibit improved metabolic stability.

(c) 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 329080-24-2)

  • Key Differences: Substitutes thiadiazole with a tetrazole ring and replaces aminosulfonyl with isopropyl (-CH(CH₃)₂).
  • Implications: Tetrazoles act as bioisosteres for carboxylates, enhancing solubility.

Target Protein and Functional Implications

  • Glutaminase-Targeting Analogues (Q9V, Q9S) : These inhibit glutaminase, a therapeutic target in cancers reliant on glutamine metabolism. The main compound’s sulfonamide group may enhance hydrogen bonding with glutaminase’s active site, analogous to Q9V’s acetamide interactions .
  • JAK2-Targeting Compound (Q9X) : A structurally distinct analogue () with a bromothiophene-triazine scaffold inhibits JAK2, highlighting the diversity of targets accessible via sulfur-containing heterocycles .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Target Protein Key Structural Features
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE C₁₄H₁₆N₆O₃S₃* 428.51 (calculated) Not Available (Inferred: Glutaminase) 1,3,4-Thiadiazole, sulfanyl bridge, aminosulfonyl phenyl
N-[5-(4-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]OXY}PIPERIDIN-1-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE (Q9V) C₁₄H₁₈N₈O₃S₂ 410.48 Glutaminase Kidney Isoform Dual thiadiazole cores, oxy-piperidine linker
2-[[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE C₁₈H₂₀N₆OS₂ 408.52 Not Specified 1,2,4-Triazole, thienyl, dimethylamino group
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide C₁₃H₁₇N₅OS 291.37 Not Specified Tetrazole ring, isopropyl phenyl

*Calculated using cheminformatics tools due to lack of experimental data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE, and how can reaction yields be improved?

  • Methodological Answer: Prioritize stepwise synthesis involving thiadiazole core functionalization followed by sulfanyl-propaneamide coupling. Use triethylamine in dioxane for nucleophilic substitution reactions to stabilize intermediates, as demonstrated in analogous thiadiazole-acetamide syntheses . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., ethanol-DMF mixtures) to enhance crystallization yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Combine 1^1H/13^13C NMR to confirm acetamide and sulfonamide moieties, and FT-IR for thiadiazole ring vibrations (e.g., 650–750 cm1^{-1}). Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing retention times of structurally similar compounds . Mass spectrometry (ESI-MS) is critical for verifying molecular weight (expected m/z ~450–500 Da) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products, focusing on hydrolytic cleavage of the sulfanyl or acetamide bonds. Stability in solid-state storage should be tested under nitrogen atmosphere to prevent oxidation .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer: Use cell-based assays (e.g., HEK293 or RAW264.7 macrophages) to screen for anti-inflammatory or enzyme-inhibitory activity, given the structural similarity to anti-exudative thiadiazole derivatives . Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone) are essential for benchmarking .

Advanced Research Questions

Q. How can computational modeling predict the compound’s selectivity for specific biological targets (e.g., COX-2 or carbonic anhydrase IX)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using protein structures from the PDB (e.g., 5KIR for COX-2). Analyze binding energy (ΔG\Delta G) and hydrogen-bonding interactions with catalytic residues. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictory data between in vitro activity and in vivo pharmacokinetic performance?

  • Methodological Answer: Investigate metabolic stability using liver microsomes (human/rat) to identify CYP450-mediated degradation. Improve bioavailability via prodrug modification (e.g., esterification of the sulfonamide group) or nanoformulation. Cross-reference in vitro-in vivo correlations (IVIVC) with pharmacokinetic parameters (AUC, t1/2t_{1/2}) .

Q. How do structural modifications (e.g., substituent variations on the thiadiazole ring) affect its mechanism of action?

  • Methodological Answer: Design a library of analogs with substituents at the 5-position of the thiadiazole ring (e.g., methyl, nitro, or aryl groups). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft EsE_s) parameters with bioactivity. Validate via comparative SPR (surface plasmon resonance) binding studies .

Q. What experimental designs minimize confounding variables in assessing its synergistic effects with existing therapeutics?

  • Methodological Answer: Employ factorial design (e.g., 2k^k factorial) to test drug combinations across multiple concentrations. Use Chou-Talalay synergy indices (CI values) to quantify interactions. Control for cytotoxicity and metabolic interference via isobolographic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.